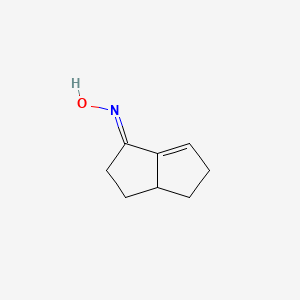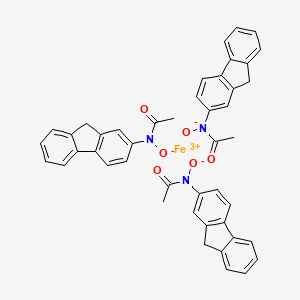
N-Hydroxy-2-acetylaminofluorene, ferric chelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-acetylaminofluorene, ferric chelate is a compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is a chelate formed by the coordination of N-Hydroxy-2-acetylaminofluorene with ferric ions. It is known for its carcinogenic activities and has been extensively studied for its interactions with biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-acetylaminofluorene typically involves the acetylation of 2-aminofluorene followed by hydroxylation. The ferric chelate is then formed by reacting N-Hydroxy-2-acetylaminofluorene with ferric ions under controlled conditions. The reaction conditions often include maintaining a specific pH and temperature to ensure the stability of the chelate .
Industrial Production Methods: Industrial production of N-Hydroxy-2-acetylaminofluorene, ferric chelate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to isolate the desired chelate .
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-2-acetylaminofluorene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the ferric ion, which can act as a catalyst or reactant .
Common Reagents and Conditions: Common reagents used in the reactions of N-Hydroxy-2-acetylaminofluorene include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of N-Hydroxy-2-acetylaminofluorene include various substituted derivatives and oxidation products. These products are often characterized by their unique chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-acetylaminofluorene, ferric chelate has been widely studied for its applications in chemistry, biology, medicine, and industry In chemistry, it is used as a model compound to study the interactions of chelates with biological molecules In biology, it is used to investigate the mechanisms of carcinogenesis and DNA interactionsIn industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of N-Hydroxy-2-acetylaminofluorene, ferric chelate involves its interaction with cellular nucleophiles, particularly DNA. The compound can form reactive electrophilic intermediates that bind to DNA, causing mutations and potentially leading to carcinogenesis. The ferric ion plays a crucial role in stabilizing these intermediates and facilitating their interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-2-acetylaminofluorene can be compared with other similar compounds such as 2-acetylaminofluorene and its various metal chelates (nickelous, cobaltous, cupric, and manganous chelates). While these compounds share similar structures and chemical properties, N-Hydroxy-2-acetylaminofluorene, ferric chelate is unique in its stability and reactivity. The ferric chelate exhibits distinct biological activities and has been shown to have higher retention times in biological systems, making it a valuable compound for research .
Eigenschaften
CAS-Nummer |
63904-81-4 |
|---|---|
Molekularformel |
C45H36FeN3O6 |
Molekulargewicht |
770.6 g/mol |
IUPAC-Name |
N-(9H-fluoren-2-yl)-N-oxidoacetamide;iron(3+) |
InChI |
InChI=1S/3C15H12NO2.Fe/c3*1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h3*2-7,9H,8H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
DVPHUWOGBLZHLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


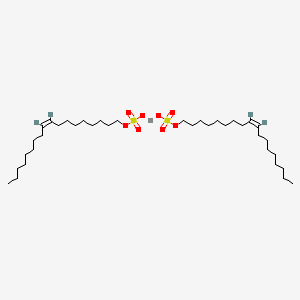
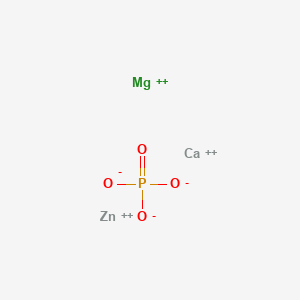
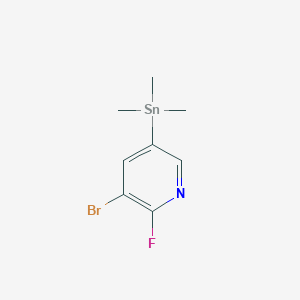

![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

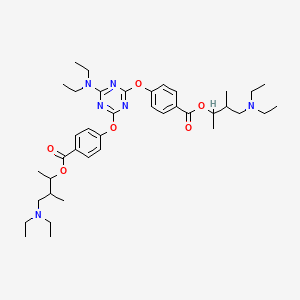
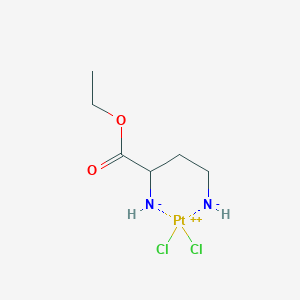

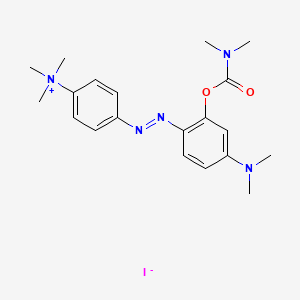
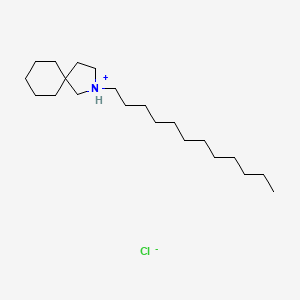
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
